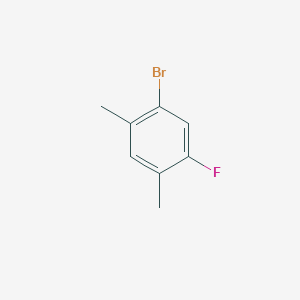
1-Bromo-2,4-dimethyl-5-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,4-dimethyl-5-fluorobenzene is an organic compound with the molecular formula C8H8BrF. It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, 4, and 5 are substituted with bromine, methyl, and fluorine groups, respectively. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-Bromo-2,4-dimethyl-5-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dimethyl-5-fluorobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently .
化学反应分析
Types of Reactions
1-Bromo-2,4-dimethyl-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products may include carboxylic acids or ketones.
Coupling: Formation of biaryl compounds is common in Suzuki-Miyaura reactions.
科学研究应用
1-Bromo-2,4-dimethyl-5-fluorobenzene is utilized in several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals, where its unique substituents contribute to biological activity.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial processes
作用机制
The mechanism of action of 1-Bromo-2,4-dimethyl-5-fluorobenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution, the compound forms a positively charged benzenonium intermediate, which then undergoes further transformations to yield the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
- 1-Bromo-4-fluoro-2,5-dimethylbenzene
- 1-Bromo-2,4-difluorobenzene
- 1-Bromo-2-fluorobenzene
Uniqueness
1-Bromo-2,4-dimethyl-5-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both bromine and fluorine atoms, along with methyl groups, influences its behavior in chemical reactions and its applications in various fields .
生物活性
1-Bromo-2,4-dimethyl-5-fluorobenzene is an aromatic compound that has garnered interest due to its potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents on a dimethylbenzene framework, may exhibit various pharmacological effects, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
- Molecular Formula : C8H8BrF
- Molecular Weight : 219.06 g/mol
- Chemical Structure : The structure features a benzene ring with bromine and fluorine atoms at specific positions, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that halogenated aromatic compounds like this compound can exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.
Table 1: Antimicrobial Activity of Halogenated Aromatic Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 1-Bromo-2-fluorobenzene | Escherichia coli | 16 µg/mL |
| 1-Bromo-4-fluoro-2,5-dimethylbenzene | Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown the ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating the cytotoxic effects of halogenated compounds on cancer cell lines (HeLa and CaCo-2), it was found that compounds similar to this compound exhibited notable cytotoxicity. The results indicated an IC50 value (the concentration required to inhibit cell growth by 50%) ranging from 20 µg/mL to 50 µg/mL for related compounds.
Table 2: Cytotoxicity of Halogenated Compounds on Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 35 |
| 1-Bromo-3-fluoro-2-methylbenzene | CaCo-2 | 25 |
| 1-Bromo-4-fluoro-3-methylbenzene | HeLa | 40 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Membrane Disruption : Antimicrobial activity may arise from the ability of the compound to disrupt bacterial membranes.
属性
分子式 |
C8H8BrF |
|---|---|
分子量 |
203.05 g/mol |
IUPAC 名称 |
1-bromo-5-fluoro-2,4-dimethylbenzene |
InChI |
InChI=1S/C8H8BrF/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,1-2H3 |
InChI 键 |
DMFGXVRZCVCJMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1F)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















